An In-depth Technical Guide to Azepane-3-carbonitrile HCl: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to Azepane-3-carbonitrile HCl: Structure, Properties, and Synthetic Insights
This technical guide provides a comprehensive overview of Azepane-3-carbonitrile hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from related azepane derivatives and fundamental chemical principles to offer predictive insights into its structure, properties, synthesis, and potential applications. This approach is intended to provide researchers, scientists, and drug development professionals with a solid foundation for further investigation.
Introduction to the Azepane Scaffold
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif in a variety of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility allows for diverse interactions with biological targets, making it a "privileged scaffold" in drug design.[3] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including applications in oncology, central nervous system (CNS) disorders, and as antimicrobial agents.[3][4] The introduction of a carbonitrile group at the 3-position of the azepane ring, and its subsequent formulation as a hydrochloride salt, is expected to modulate its physicochemical properties and present unique opportunities for synthetic elaboration.
Chemical Structure and Physicochemical Properties
The chemical structure of Azepane-3-carbonitrile hydrochloride consists of a saturated seven-membered azepane ring with a nitrile (-C≡N) group attached to the carbon at the 3-position. The hydrochloride salt is formed by the protonation of the secondary amine in the azepane ring.
Table 1: Predicted Physicochemical Properties of Azepane-3-carbonitrile HCl
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C₇H₁₃ClN₂ | Based on the chemical structure. |
| Molecular Weight | 160.65 g/mol | Calculated from the molecular formula.[5] |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines.[6] |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). | The hydrochloride salt form increases polarity and water solubility. |
| Melting Point | Expected to be a crystalline solid with a defined melting point, likely with decomposition. | Amine hydrochlorides are typically crystalline solids. |
| pKa | Estimated to be around 10-11 for the protonated amine. | Based on the pKa of similar cyclic secondary amines. |
Proposed Synthetic Pathway
A logical approach would be to start from a suitable precursor, such as a protected 3-hydroxyazepane. The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a cyanide nucleophile. The final step would involve deprotection and formation of the hydrochloride salt.
Step-by-Step Proposed Synthesis:
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Protection of the Azepane Nitrogen: Start with a commercially available or synthesized 3-hydroxyazepane. The secondary amine is protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent its interference in subsequent steps.
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Activation of the Hydroxyl Group: The hydroxyl group at the 3-position is converted to a better leaving group. This can be achieved by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine.
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Nucleophilic Substitution with Cyanide: The resulting tosylate or mesylate is then subjected to a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. This step introduces the carbonitrile group at the 3-position.
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Deprotection and Salt Formation: The protecting group on the nitrogen is removed. For a Boc group, this is typically done with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. If using an HCl solution, this step can directly yield the desired Azepane-3-carbonitrile hydrochloride. If another acid is used for deprotection, the free base can be isolated and then treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Below is a Graphviz diagram illustrating this proposed synthetic workflow.
Caption: Potential derivatization pathways for Azepane-3-carbonitrile HCl in drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Azepane-3-carbonitrile HCl. While specific toxicity data is unavailable, the following general guidelines should be followed based on the chemistry of related compounds:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and strong bases. The hydrochloride salt is expected to be more stable than the free base.
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Toxicity: Nitrile-containing compounds can be toxic if ingested or absorbed through the skin, as they can release cyanide in the body. Amine hydrochlorides can be irritants. Treat this compound as potentially hazardous and handle with care.
Conclusion
Azepane-3-carbonitrile hydrochloride represents a promising, yet underexplored, chemical entity. Its combination of a conformationally flexible and biologically relevant azepane scaffold with a versatile nitrile functional group makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide, by providing a predictive overview of its properties and synthesis, aims to stimulate further research and unlock the potential of this and related 3-substituted azepane derivatives in the field of drug discovery.
References
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Pharmaffiliates. Azepane-3-carboxylic Acid. [Link]
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O'Brien, P., and D. D. Slark. "and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence." Journal of the American Chemical Society 124.51 (2002): 15228-15239. [Link]
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Nanjing Finechem Holding Co.,Limited. Azetidine-3-Carbonitrile Hcl. [Link]
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ResearchGate. Recent Advances on the Synthesis of Azepane‐Based Compounds. [Link]
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Wikipedia. Azepane. [Link]
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- 1. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
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